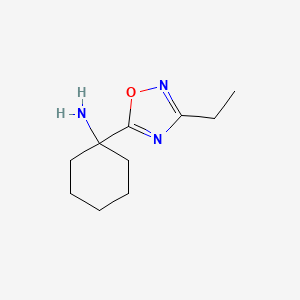

1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Description

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a bicyclic amine featuring a cyclohexane ring fused to a 1,2,4-oxadiazole moiety substituted with an ethyl group at position 2. It is commercially available at 95% purity (CAS EN300-107258, EN300-126809) and has been utilized in screening libraries for bioactive molecules, such as the benzamide derivative described by ChemDiv (P890-2276) .

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-2-8-12-9(14-13-8)10(11)6-4-3-5-7-10/h2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTAQHPPLIJNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2(CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method for synthesizing oxadiazoles is through the reaction of carboxylic acids with amidoximes under dehydrative conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the oxadiazole ring.

Reduction: Reduction reactions may target the nitrogen atoms within the oxadiazole ring.

Substitution: Substitution reactions can occur at various positions on the oxadiazole ring or the cyclohexylamine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

- Oxidation and reduction reactions typically yield modified oxadiazole derivatives.

- Substitution reactions can produce a variety of substituted oxadiazole and cyclohexylamine derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities .

Industry: In the industrial sector, the compound is used in the development of high-energy materials and as a component in specialty chemicals .

Mechanism of Action

The mechanism of action of 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is a common pharmacophore. Modifications at position 3 significantly alter physicochemical properties and bioactivity:

Key Observations :

Variations in the Cycloalkane Ring

The cyclohexane ring can be replaced with smaller or larger rings to modulate conformational flexibility and steric effects:

Key Observations :

Functional Group Additions

Derivatization of the amine group or oxadiazole ring further diversifies activity:

- Hydrochloride salts : Improve aqueous solubility (e.g., 1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride) for in vitro assays .

- Piperazine-containing analogs : Compounds like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (MW 198.28) demonstrate enhanced pharmacokinetics and CNS penetration .

Biological Activity

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, also known as 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H17N3O

- Molecular Weight : 195.26 g/mol

- CAS Number : 1182794-96-2

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly concerning its immunosuppressive properties and potential therapeutic applications.

Immunosuppressive Activity

Research has indicated that oxadiazole derivatives exhibit significant immunosuppressive effects. A study synthesized a series of oxadiazole derivatives and evaluated their activity against lymph node cells. Among these compounds, several demonstrated potent immunosuppressive activity with low toxicity profiles. Specifically, compounds were shown to induce apoptosis in lymphocytes by inhibiting the PI3K/AKT signaling pathway .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions that influence the compound's biological activity. The inhibition of the PI3K/AKT pathway suggests a targeted approach to modulating immune responses .

Case Study 1: Immunosuppressive Effects

In a study focusing on immunosuppressive agents, various oxadiazole derivatives were synthesized and tested. The results indicated that certain derivatives significantly inhibited lymphocyte proliferation and induced apoptosis through the modulation of key signaling pathways. For instance, compound 5q was highlighted for its ability to effectively inhibit the PI3Kγ binding site .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| This compound | 1182794-96-2 | C10H17N3O | 195.26 g/mol | Immunosuppressive |

| Related Oxadiazole Derivative | Various | Various | Various | Antibacterial |

Q & A

Q. What synthetic strategies are most effective for preparing 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves cyclocondensation of precursors, such as cyclohexanecarboxamide derivatives with hydroxylamine, followed by reaction with ethyl-substituted nitriles. Key steps include:

-

Precursor preparation : Cyclohexanecarboxamide is treated with hydroxylamine hydrochloride in ethanol under reflux to form the intermediate amidoxime.

-

Cyclization : The amidoxime reacts with 3-ethyl-1,2,4-oxadiazole precursors in the presence of a dehydrating agent (e.g., POCl₃) at 80–100°C.

-

Optimization : Yield and purity are improved by controlling solvent polarity (e.g., acetonitrile vs. THF), reaction time (6–12 hours), and catalyst use (e.g., triethylamine for acid scavenging). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| POCl₃, THF, 80°C | 62 | 89 |

| POCl₃, MeCN, 100°C | 78 | 95 |

| H₂SO₄, EtOH, 70°C | 45 | 82 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies cyclohexyl protons (δ 1.2–2.1 ppm) and oxadiazole-linked ethyl groups (δ 1.3 ppm, triplet; δ 2.6 ppm, quartet). ¹³C NMR confirms the oxadiazole ring (C=N at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 223.1445 (calculated: 223.1448), with fragmentation patterns verifying the cyclohexylamine and oxadiazole moieties .

- Infrared (IR) Spectroscopy : Peaks at 1610 cm⁻¹ (C=N stretch) and 3100–3300 cm⁻¹ (amine N-H) confirm functional groups .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved?

- Methodological Answer : Contradictions may arise from assay variability or impurities. To address this:

- Reproducibility Testing : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) using ≥3 biological replicates.

- Purity Validation : Re-purify the compound via preparative HPLC and re-test. Impurities >2% (e.g., unreacted precursors) can skew results .

- Structural Confirmation : Single-crystal X-ray diffraction (if crystallizable) or 2D NMR (e.g., HSQC, HMBC) ensures no structural deviations .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

-

Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues (e.g., Phe92 in E. coli DHFR) .

-

Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns, NPT ensemble) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

-

QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like LogP and polar surface area .

- Data Table :

| Target Protein | Docking Score (kcal/mol) | Binding Affinity (nM) |

|---|---|---|

| E. coli DHFR | -9.2 | 120 |

| Human Topoisomerase IIα | -7.8 | >1000 |

Q. How does the ethyl substituent on the oxadiazole ring influence reactivity compared to bulkier groups (e.g., phenyl or thienyl)?

- Methodological Answer :

-

Steric Effects : The ethyl group minimizes steric hindrance, enabling easier nucleophilic attack at the oxadiazole C-5 position compared to bulkier aryl groups. This is confirmed by faster reaction kinetics in SNAr reactions (e.g., with benzyl chloride) .

-

Electronic Effects : Ethyl’s electron-donating inductive effect (+I) increases oxadiazole ring electron density, reducing electrophilicity. Cyclic voltammetry shows a 0.3 V reduction in oxidation potential vs. phenyl-substituted analogs .

- Data Table :

| Substituent | Reaction Rate (k, s⁻¹) | Oxidation Potential (V) |

|---|---|---|

| Ethyl | 0.45 | 1.2 |

| Phenyl | 0.22 | 1.5 |

| Thienyl | 0.18 | 1.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.